molecular formula C5H11NOS B12826564 S-Ethyl (S)-2-aminopropanethioate

S-Ethyl (S)-2-aminopropanethioate

Cat. No.: B12826564
M. Wt: 133.21 g/mol
InChI Key: FICQFYOAPJOCPK-BYPYZUCNSA-N
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Description

S-Ethyl (S)-2-aminopropanethioate is a chiral thioester derivative of 2-aminopropanoic acid (alanine). Its trifluoroacetate salt form, (S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate, is commercially available with a purity of 97% (CAS: 54706-29-6) . This compound is likely utilized in organic synthesis or pharmaceutical research due to its chiral amine and thioester functionalities, which are critical in asymmetric catalysis and prodrug design.

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

S-ethyl (2S)-2-aminopropanethioate

InChI

InChI=1S/C5H11NOS/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1

InChI Key

FICQFYOAPJOCPK-BYPYZUCNSA-N

Isomeric SMILES

CCSC(=O)[C@H](C)N

Canonical SMILES

CCSC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl (S)-2-aminopropanethioate can be achieved through several methods. One common approach involves the reaction of ethyl thiolacetate with 2-aminopropanol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminopropanol attacks the carbonyl carbon of ethyl thiolacetate, leading to the formation of the thioester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl (S)-2-aminopropanethioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl thioesters.

Scientific Research Applications

S-Ethyl (S)-2-aminopropanethioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme-substrate interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Ethyl (S)-2-aminopropanethioate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze thioester bond formation or cleavage. It may also interact with proteins and other biomolecules, leading to modifications that affect their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares S-Ethyl (S)-2-aminopropanethioate with key analogues, focusing on structural features, applications, and physicochemical properties:

Compound Name CAS RN Molecular Formula Functional Groups Applications Key Differences
This compound 54706-29-6 C₅H₁₁NOS (free base) Thioester, chiral amine Biochemical synthesis, chiral intermediates Chiral center, amino-thioester hybrid
EPTC (S-Ethyl dipropylcarbamothioate) 759-94-4 C₉H₁₉NOS Thiocarbamate Herbicide (pre-emergent) Thiocarbamate backbone, non-chiral
O-Ethyl S-2-diethylaminoethyl methylphosphonothioate 218964-59-1 C₉H₂₂NO₂PS Phosphonothioate, tertiary amine Potential neurotoxic agent Organophosphorus structure, higher toxicity
Butylate (S-Ethyl bis(2-methylpropyl)carbamothioate) 2008-41-5 C₁₁H₂₃NOS Thiocarbamate, branched alkyl chains Herbicide (soil incorporation) Bulkier alkyl groups, volatility concerns
O-Ethyl S-2-dipropylaminoethyl ethylphosphonothioate Not specified C₁₂H₂₈NO₂PS Phosphonothioate, dipropylamine Regulated compound (Schedule 1A03) Dual ethyl/propyl substituents, ionic form

Key Findings:

Structural Divergence: Thioesters vs. Thiocarbamates: While this compound is a thioester, compounds like EPTC and butylate are thiocarbamates, which feature a sulfur-linked carbamate group (R₂NCOSR). Thiocarbamates are predominantly agrochemicals, whereas thioesters like the target compound are more relevant in synthetic chemistry . Organophosphorus Analogues: Phosphonothioates (e.g., C₉H₂₂NO₂PS) contain a phosphorus core, making them structurally distinct and often more reactive or toxic. Their applications range from pesticides to regulated chemical weapons precursors .

Chirality and Bioactivity: The (S)-configuration of S-Ethyl 2-aminopropanethioate introduces stereoselectivity, a feature absent in non-chiral analogues like EPTC. This property is critical in drug design, where enantiopurity affects pharmacokinetics and target binding .

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